molecular formula C13H17N5O5 B13820630 (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid CAS No. 3908-12-1

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid

Katalognummer: B13820630
CAS-Nummer: 3908-12-1
Molekulargewicht: 323.30 g/mol
InChI-Schlüssel: GMUZONCGCFZJPY-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is a complex organic compound with a unique structure that includes a guanidino group and a nitrobenzamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Guanidino Group: This step involves the reaction of an appropriate amine with a guanidine derivative under basic conditions.

    Introduction of the Nitrobenzamido Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The guanidino group can be oxidized to form different derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Common reagents include halogens and other electrophiles.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Various oxidized forms of the guanidino group.

    Substitution: Substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The nitrobenzamido group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A compound with a similar structure but different functional groups.

    Benzimidazole Derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is unique due to its combination of a guanidino group and a nitrobenzamido group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

3908-12-1

Molekularformel

C13H17N5O5

Molekulargewicht

323.30 g/mol

IUPAC-Name

(2S)-5-(diaminomethylideneamino)-2-[(4-nitrobenzoyl)amino]pentanoic acid

InChI

InChI=1S/C13H17N5O5/c14-13(15)16-7-1-2-10(12(20)21)17-11(19)8-3-5-9(6-4-8)18(22)23/h3-6,10H,1-2,7H2,(H,17,19)(H,20,21)(H4,14,15,16)/t10-/m0/s1

InChI-Schlüssel

GMUZONCGCFZJPY-JTQLQIEISA-N

Isomerische SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.